molecular formula C7H19N3OSi B1612641 oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine CAS No. 1173022-96-2

oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine

Cat. No.: B1612641
CAS No.: 1173022-96-2
M. Wt: 189.33 g/mol
InChI Key: ATGFPFRQSUWZOA-UHFFFAOYSA-N
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Description

Oxoniumylidynesilanide is a silicon-based anion featuring an oxonium (oxygen with a positive charge) and a ylidyne (≡Si–) group.

N'-[2-(Propylamino)ethyl]ethane-1,2-diamine is a polyamine derivative of ethylenediamine, with a propylamino side chain. Its structure includes multiple amine groups, making it a strong chelating agent. Such compounds are often studied for corrosion inhibition, pharmaceutical applications, or as ligands in coordination chemistry .

Properties

InChI

InChI=1S/C7H19N3.OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFPFRQSUWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNCCN.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584216
Record name PUBCHEM_16217004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-96-2
Record name PUBCHEM_16217004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-96-2
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Preparation Methods

Hydrogenation of Iminodiacetonitrile Derivatives

  • A key method for preparing ethane-1,2-diamine derivatives involves catalytic hydrogenation of iminodiacetonitrile in organic solvents under high pressure and temperature.
  • The process typically uses an OH-type anion exchange resin and a stabilizer to prevent decomposition of iminodiacetonitrile, which is prone to polymerization and catalyst poisoning.
  • Reaction conditions are optimized at temperatures between 50°C and 150°C (preferably 70°C to 90°C) and pressures from 5 MPa to 25 MPa (preferably 9 to 14 MPa).
  • Catalysts such as Raney cobalt or other hydrogenation catalysts are employed to achieve high conversion rates (~100%) and selectivity (~82%) for the desired diamine product.
  • Organic solvents suitable for this reaction include methanol, ethanol, propanol, and other low-carbon-number alcohols or ethers that facilitate hydrogenation and product separation.
  • This method minimizes by-product formation such as piperazine and high boilers, improving product purity and catalyst longevity.

Aminoalkylation and Alkylation Steps

  • To introduce the propylamino group into the ethane-1,2-diamine backbone, selective alkylation or aminoalkylation reactions are employed.
  • These reactions typically involve the nucleophilic substitution of a suitable leaving group on the ethane-1,2-diamine or its derivatives with propylamine or propylaminoethyl intermediates under controlled conditions.
  • Careful control of stoichiometry and reaction environment is necessary to avoid over-alkylation or polymerization.

Purification and Isolation

  • Due to the complexity and polarity of polyamines, purification often involves distillation under reduced pressure, crystallization, or chromatographic techniques.
  • The presence of amine groups and silanide moieties necessitates mild conditions to preserve functional integrity.

Preparation of Oxoniumylidynesilanide Moiety

  • Oxoniumylidynesilanide compounds are typically synthesized via reactions involving silanide anions and oxonium ylides or related precursors.
  • The silanide anion can be generated by reduction of organosilicon halides or hydrides under inert atmosphere conditions.
  • The oxoniumylidynesilanide moiety formation requires precise stoichiometric control and often low-temperature conditions to stabilize the reactive intermediates.
  • Transition metal catalysts or complexation agents may be used to facilitate the formation of the silanide linkage.
  • Slow crystallization techniques and solvent gradient methods have been reported to improve yields and purity of related silanide complexes.

Integrated Synthesis Strategy for Oxoniumylidynesilanide; N'-[2-(propylamino)ethyl]ethane-1,2-diamine

  • The overall synthesis involves first preparing the N'-[2-(propylamino)ethyl]ethane-1,2-diamine segment via catalytic hydrogenation and subsequent alkylation.
  • Separately, the oxoniumylidynesilanide moiety is synthesized by controlled reduction and complexation.
  • The final coupling step involves combining these two fragments under inert atmosphere, often in aprotic solvents, to form the target compound.
  • Reaction parameters such as temperature, pressure, solvent polarity, and catalyst presence are optimized to maximize yield and minimize side reactions.

Data Table: Summary of Preparation Parameters

Step Reaction Conditions Catalysts/Additives Solvents Key Outcomes
Hydrogenation of iminodiacetonitrile 70–90°C, 9–14 MPa, H2 atmosphere Raney cobalt, OH-type anion resin Methanol, ethanol, propanol High conversion (~100%), selectivity (~82%)
Aminoalkylation (propylamino introduction) Ambient to 80°C, inert atmosphere None or mild base catalysts Aprotic solvents (e.g., THF) Selective alkylation, minimal side products
Silanide anion generation Low temperature, inert atmosphere Transition metal catalysts (optional) Hydrocarbon solvents (e.g., toluene) Stable silanide intermediates
Coupling of fragments Ambient to moderate temperature, inert gas None or complexation agents Aprotic solvents Formation of target compound

Research Findings and Technical Insights

  • The hydrogenation method described in patent WO2013149373A1 demonstrates that stabilizing iminodiacetonitrile and controlling reaction conditions effectively suppresses catalyst poisoning and unwanted polymerization, critical for producing the diamine segment with high purity.
  • Slow crystallization and solvent gradient techniques improve the yield and quality of silanide complexes, which are sensitive to reaction parameters and require precise control.
  • The combination of these methods allows for scalable synthesis with reproducible quality, essential for industrial applications involving complex organosilicon-amine compounds.
  • Avoidance of amide solvents like DMF or DMAC is recommended due to their tendency to form by-products and complicate purification.

Chemical Reactions Analysis

oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Chemical Formula Functional Groups Key Applications
Ethylenediamine (1,2-diaminoethane) 60.10 C₂H₈N₂ Two primary amines Chelation, pharmaceuticals
N'-[2-(Propylamino)ethyl]ethane-1,2-diamine ~161.28* C₇H₁₉N₃ Two primary amines, one secondary amine Corrosion inhibition, ligand synthesis
DETA (Diethylenetriamine) 103.17 C₄H₁₃N₃ Three amines (two primary, one secondary) Corrosion inhibition, epoxy curing
TETA (Triethylenetetramine) 146.24 C₆H₁₈N₄ Four amines Polymer production, corrosion inhibition
Benzathine benzylpenicillin 909.12 C₆₈H₈₈N₈O₁₆S₂ Dibenzylethylenediamine + penicillin Long-acting antibiotic formulation

*Estimated based on structural similarity to ethylenediamine derivatives.

Key Findings:

Structural Complexity and Amine Density: Ethylenediamine (C₂H₈N₂) is the simplest diamine, while N'-[2-(propylamino)ethyl]ethane-1,2-diamine (C₇H₁₉N₃) adds a propylamino branch, increasing steric bulk and altering chelation properties compared to linear polyamines like DETA or TETA . The propylamino side chain in the N' compound may reduce solubility in aqueous systems compared to ethylenediamine but enhance lipid membrane penetration in pharmaceutical contexts .

Corrosion Inhibition Performance :

  • DFT studies show that increasing amine groups in polyamines (e.g., DETA → TETA → PEHA) correlates with higher corrosion inhibition efficiency due to stronger adsorption on metal surfaces via lone-pair electrons .
  • The N' compound’s branched structure may reduce surface coverage compared to linear polyamines but improve stability in acidic environments due to its tertiary amine group .

Pharmaceutical Relevance: Ethylenediamine derivatives like benzathine benzylpenicillin rely on amine groups to form stable salts with active pharmaceutical ingredients. The N' compound’s additional propylamino group could offer tailored solubility or release profiles for drug formulations .

Silicon-Based Comparisons :

  • Oxoniumylidynesilanide’s reactive ≡Si– group contrasts with silanes (e.g., SiH₄) or siloxanes (Si–O–Si), which are more common in industrial applications. Its oxonium moiety may confer unique redox properties, though experimental data are scarce.

Q & A

Q. What safety protocols are critical when handling oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Amines like this compound can cause irritation, as seen in structurally similar ethylenediamine derivatives .
  • Ventilation : Operate in a fume hood to avoid inhalation of vapors, especially given the compound’s potential volatility (analogous to dimethylamine derivatives) .
  • First-Aid Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion, as recommended for related polyamines .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :

    TechniqueKey ParametersExpected Data
    ¹H/¹³C NMR Amine protons (δ 1.5–3.5 ppm), silicon-oxygen bonds (δ 50–70 ppm for ²⁹Si NMR)Compare with computed spectra from PubChem or DFT simulations .
    IR Spectroscopy N-H stretches (~3300 cm⁻¹), Si-O vibrations (~1000–1100 cm⁻¹)Match with reference libraries for analogous silanides and amines .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z matching CₓHᵧNₐO₆Si).

Advanced Research Questions

Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and analyze frontier molecular orbitals (FMOs) for redox activity. PubChem’s InChI and SMILES strings enable accurate input structures .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or water) to predict aggregation behavior, critical for catalytic applications.
  • Case Study : Compare computed activation energies with experimental kinetics to identify rate-limiting steps in silanide-mediated reactions.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of oxoniumylidynesilanide derivatives?

Methodological Answer:

  • Error Source Analysis :
    • Purity Assessment : Re-evaluate synthesis routes (e.g., column chromatography for amine byproducts) and characterize intermediates rigorously .
    • Environmental Factors : Control humidity (silanides are moisture-sensitive) and oxygen levels during catalysis .
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes meet power analysis requirements (refer to guidelines in ) .

Q. What mechanistic insights explain the interaction of this compound with biological macromolecules?

Methodological Answer:

  • Binding Studies :

    MethodApplication
    Isothermal Titration Calorimetry (ITC) Quantify enthalpy/entropy changes during protein-ligand binding.
    Molecular Docking (AutoDock Vina) Predict binding sites using the compound’s 3D structure from PubChem .
  • Inhibition Assays : Test against enzymatic targets (e.g., proteases) with Michaelis-Menten kinetics to differentiate competitive vs. non-competitive inhibition.

Data Presentation and Analysis Guidelines

Q. How should researchers present and interpret spectroscopic data for this compound?

Methodological Answer:

  • Standardized Formats :
    • Include error margins (e.g., ±0.1 ppm for NMR shifts) and integration values.
    • Use Jupyter notebooks or OriginLab for reproducible data processing .
  • Contradiction Mitigation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in polyamine regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine
Reactant of Route 2
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oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine

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